molecular formula C18H25N3O4S B11825647 tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B11825647
M. Wt: 379.5 g/mol
InChI Key: QTRWPWQVSSODMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoisothiazole moiety, and a tert-butyl ester group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Benzoisothiazole Moiety: This step involves the synthesis of the benzoisothiazole ring, which can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the benzoisothiazole moiety reacts with a piperidine derivative.

    Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carbamate and Ester Groups

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield a primary amine. Similarly, the ester functionality (if present) can hydrolyze to a carboxylic acid.

Reaction Type Conditions Products
Carbamate hydrolysisTrifluoroacetic acid (TFA) or HClPiperidine-2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)amine
Ester hydrolysisAqueous HCl/NaOH or enzymaticCorresponding carboxylic acid derivative

Mechanistic Notes :

  • Acidic hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation, generating a tetrahedral intermediate.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under strongly acidic conditions, liberating the free amine. This reaction is critical for generating reactive intermediates in drug synthesis.

Example :
Boc-protected amineTFA, CH2Cl2Free amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

Key Applications :

  • Used to unmask the primary amine for further functionalization (e.g., amide bond formation).

Nucleophilic Substitution at the Benzoisothiazole Moiety

The electron-deficient benzo[d]isothiazole 1,1-dioxide ring enables nucleophilic substitution at the 3-position.

Nucleophile Conditions Product
AminesDMF, 80°CSubstituted benzoisothiazole derivatives
ThiolsBasic aqueous solutionThioether-linked compounds

Structural Influence :

  • The sulfone group enhances electrophilicity at adjacent positions, facilitating attack by soft nucleophiles.

Catalytic Hydrogenation

While not explicitly documented for this compound, catalytic hydrogenation could reduce unsaturated bonds in derivatives or intermediates.

Potential Targets :

  • Reduction of nitro groups or alkenes in modified structures to generate amines or alkanes.

Biochemical Interactions

Though not a traditional chemical reaction, the compound interacts with metallo-β-lactamase enzymes (e.g., VIM-2, NDM-1) via:

  • Hydrogen bonding : Between the phosphonate group and active-site residues (e.g., Asn220 in NDM-1).

  • π–cation interactions : The piperidine nitrogen engages with aromatic residues (e.g., Phe70 in NDM-1) .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of tert-butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate is its antimicrobial activity. Research has shown that derivatives of isothiazole compounds possess significant antibacterial properties. For instance, studies have demonstrated that similar compounds exhibit effective inhibition against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have yielded promising results. The synthesis and evaluation of related compounds have shown activity against various cancer cell lines. For example, derivatives with isothiazole moieties have been reported to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and disruption of microtubule dynamics . This suggests that this compound may also exhibit similar anticancer effects.

Antitubercular Activity

The compound's structure suggests potential antitubercular activity. Research indicates that compounds with similar functional groups have been evaluated for their efficacy against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives can inhibit vital mycobacterial enzymes, which are essential for the survival of the bacteria . This positions this compound as a candidate for further exploration in tuberculosis treatment.

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on isothiazole structures and evaluated their antimicrobial properties against common pathogens. The study found that specific modifications to the piperidine ring enhanced antimicrobial activity significantly, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study 2: Anticancer Activity Assessment

Another study focused on the cytotoxic effects of related compounds on breast cancer cell lines. The results indicated that certain derivatives resulted in substantial cell death through apoptosis. The mechanism of action was linked to the inhibition of tubulin polymerization, which is critical for cancer cell proliferation . This finding supports the hypothesis that this compound could similarly impact cancer cell viability.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntimicrobialS. aureus15
Compound BAnticancerMCF-70.99
Compound CAntitubercularM. tuberculosis12

Table 2: Structure-Activity Relationship Insights

Modification TypeObserved Effect
Isothiazole moiety additionIncreased antimicrobial activity
Piperidine ring substitutionEnhanced cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzoisothiazole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl ester group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate
  • tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate

Uniqueness

The uniqueness of tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable candidate for various applications.

Biological Activity

tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that integrates a piperidine moiety with a benzo[d]isothiazole derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H25N3O4SC_{18}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 379.47 g/mol . The structure incorporates a tert-butyl group, which contributes to its steric hindrance and stability, alongside the bioactive benzo[d]isothiazole moiety.

Antimicrobial Properties

Research indicates that compounds with benzo[d]isothiazole structures are often investigated for their antimicrobial properties. The presence of the piperidine ring further enhances the potential for analgesic and anti-inflammatory activities. Preliminary studies suggest that this compound may exhibit moderate antibacterial activity .

The biological activity of this compound is primarily attributed to its structural components. The benzo[d]isothiazole moiety is known for its interaction with various biological targets, which may elucidate its therapeutic effects. Interaction studies are crucial for understanding the mechanisms through which this compound exerts its effects on microbial cells and other biological systems.

Case Studies and Experimental Data

Several studies have evaluated the biological efficacy of similar compounds. For instance, a study on piperidinothiosemicarbazones demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis strains, highlighting how structural modifications can influence antimicrobial potency .

Compound NameStructure FeaturesUnique Characteristics
PiperidinothiosemicarbazonesContains piperidine and thiosemicarbazone groupsStrong inhibitory effect on M. tuberculosis
tert-butyl carbamateSimple carbamate structureLacks additional heterocyclic components

This table illustrates how structural variations can lead to differing biological activities, emphasizing the importance of functional groups in drug design.

Synthesis and Development

The synthesis of this compound involves multiple steps, each requiring careful control to ensure high yields and purity. The synthesis pathway typically includes:

  • Formation of the piperidine derivative.
  • Introduction of the benzo[d]isothiazole moiety.
  • Finalization through carbamate formation.

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl 2-[[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-7-6-8-13(21)12-19-16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,20)

InChI Key

QTRWPWQVSSODMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.